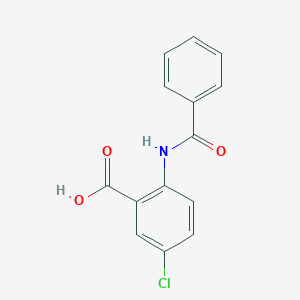

2-Benzamido-5-chlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZRYPBTGDJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424216 | |

| Record name | 2-benzamido-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-45-5 | |

| Record name | 2-(Benzoylamino)-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-benzamido-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzamido 5 Chlorobenzoic Acid

Direct Acylation Approaches

Direct acylation represents a primary strategy for the synthesis of 2-Benzamido-5-chlorobenzoic acid, involving the formation of an amide bond.

Condensation Reactions with 2-Amino-5-chlorobenzoic Acid and Benzoyl Chloride

A principal and effective method for synthesizing this compound is through the condensation reaction of 2-amino-5-chlorobenzoic acid with benzoyl chloride. researchgate.net This reaction is a cornerstone in the production of various benzoylamino benzoic acid derivatives. nih.govacs.org

The formation of the amide bond in this reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 2-amino-5-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide linkage. The presence of a base is often required to neutralize the hydrogen chloride byproduct. ontosight.ai

The efficiency and yield of the synthesis can be significantly influenced by various reaction parameters. Key factors for optimization include the choice of solvent, reaction temperature, and the nature of the base used. For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields. researchgate.net The stoichiometry of the reactants, such as the molar ratio of benzoyl chloride to the amino-benzoic acid, is also a critical parameter to control for maximizing yield and purity.

Alternative Routes to 2-Benzoylamino Benzoic Acid Derivatives

While the direct condensation of an amino-benzoic acid with benzoyl chloride is common, alternative strategies exist for the synthesis of 2-benzoylamino benzoic acid derivatives. One such method involves the use of isatoic anhydride, which can react with an appropriate amine to form the desired benzamide (B126). researchgate.net Another approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation between a benzoic acid and an amine. sciforum.net Furthermore, multi-component reactions using reagents like ammonium (B1175870) hexafluorophosphate (B91526) have been explored for the one-pot synthesis of related quinazolinone structures. researchgate.net

Strategic Precursor Utilization and Convergent Synthesis

The strategic use of precursors in a convergent synthesis approach offers an efficient pathway to complex molecules.

Employment as a Precursor in Diverse Synthetic Pathways

This compound is a valuable precursor in the synthesis of a wide range of compounds. Its derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai For example, it can undergo cyclization reactions with primary amines to form quinazolinone derivatives, which are known to exhibit a range of biological effects. researchgate.net The compound also serves as a starting material for the synthesis of other complex molecules, such as certain pharmaceutical intermediates and dyestuffs. ontosight.aiontosight.ai

Interactive Table: Synthesis Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Reactants | 2-amino-5-chlorobenzoic acid, Benzoyl chloride | 2-amino-5-chlorobenzoic acid, Benzoyl chloride | 2-aminobenzoic acid, Benzoyl chloride | Formation of the corresponding benzamido-benzoic acid | researchgate.netontosight.ai |

| Solvent | Pyridine | Dichloromethane | Water | Influences reaction rate and solubility | researchgate.netsciforum.net |

| Catalyst/Reagent | None (direct condensation) | Dicyclohexylcarbodiimide (DCC) | Microwave irradiation | Facilitates amide bond formation, accelerates reaction | researchgate.netsciforum.net |

| Temperature | Room Temperature | 120°C | 60-70°C | Affects reaction kinetics and side product formation | researchgate.netsciforum.net |

| Yield | Moderate to High | Low (for specific derivatives) | Improved yields | Dependent on specific conditions and substrates | researchgate.netsciforum.net |

Comparative Analysis of Synthetic Efficiency and Yield for this compound Production

The route involving catalytic hydrogenation is demonstrably superior in terms of yield for the precursor, 2-amino-5-chlorobenzoic acid.

Table 1: Comparative Yield of 2-amino-5-chlorobenzoic acid Synthesis

| Starting Material | Key Steps | Reagents | Yield | Reference |

| o-Chlorobenzoic Acid | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄ 2. H₂/Raney Ni | ~67% (Overall) (70% for nitration, 96% for reduction) | , chemicalbook.com |

| o-Chlorobenzoic Acid | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄ 2. Fe/Acid | ~49% (Overall) (70% for nitration, 70% for reduction) | |

| Anthranilic Acid | Chlorination | Sulfuryl Chloride/Ether | 50% | prepchem.com |

The final benzoylation step to produce this compound is critical. While specific yields for this step can vary based on conditions, advanced methods show significant improvement over conventional batch processing.

Table 2: Analysis of Benzoylation Methodologies

| Methodology | Key Features | Reported Yields (General Benzamides) | Advantages | Reference |

| Conventional Schotten-Baumann | Batch reaction with benzoyl chloride under alkaline conditions. | Typically high, but can be optimized. | Well-established and understood chemistry. | |

| Microwave-Assisted Synthesis (Aqueous) | Use of microwave irradiation to accelerate the reaction in water. | 89-96% | Environmentally friendly (uses water), rapid, high yield, simple operation. | google.com |

| Continuous-Flow Synthesis | Reaction occurs in a continuously flowing stream rather than a batch. | Not specified, but improves throughput. | Enhanced scalability, better process control, improved safety. |

Microwave-assisted synthesis in an aqueous phase stands out as a highly efficient and environmentally friendly option for the benzoylation step, with reported yields for similar benzamides reaching up to 96%. google.com This method avoids toxic organic solvents and significantly reduces reaction time. google.com While specific yield data for continuous-flow production of this compound is not detailed in the provided search results, this methodology is recognized for its ability to improve industrial-scale production efficiency beyond simple percentage yield, focusing on throughput and consistency.

Chemical Reactivity and Derivatization Pathways of 2 Benzamido 5 Chlorobenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which are common motifs in pharmacologically active molecules.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid group of 2-benzamido-5-chlorobenzoic acid can undergo esterification with various alcohols, typically in the presence of a strong acid catalyst like concentrated sulfuric acid. docbrown.info This reversible reaction is often driven to completion by removing the water formed during the reaction. docbrown.info The resulting esters are valuable intermediates for further synthetic modifications.

For instance, the reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-benzamido-5-chlorobenzoate. While specific examples detailing the esterification of this compound are not extensively documented in the provided results, the general principles of Fischer-Speier esterification are applicable. docbrown.info

Amide Formation via Carboxylic Acid Activation

The synthesis of amides from this compound requires the activation of the carboxylic acid group to enhance its reactivity toward amines. ontosight.ai This is because direct reaction with an amine is generally slow. Common methods for activation involve converting the carboxylic acid into a more reactive species, such as an acyl chloride or using a coupling agent. rsc.org

Coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of an amide bond by activating the carboxylic acid. google.com For example, the reaction of 2-amino-5-chlorobenzoic acid with methylamine (B109427) in the presence of a coupling agent is a known method for synthesizing the corresponding N-methylbenzamide. ontosight.ai A similar strategy can be employed for this compound to produce a variety of N-substituted amide derivatives.

Reactions at the Benzamido Moiety

The benzamido group, in conjunction with the adjacent carboxylic acid, provides a pathway for the synthesis of various heterocyclic systems, most notably quinazolinones.

Cyclization Reactions Leading to Heterocyclic Systems

The intramolecular cyclization of this compound derivatives is a key strategy for constructing fused heterocyclic rings.

A significant reaction of this compound is its cyclization with primary amines to form 6-chloro-2-phenyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net This transformation typically occurs under thermal conditions, often with a dehydrating agent or under microwave irradiation to facilitate the reaction. researchgate.netnih.gov The reaction proceeds through the formation of an intermediate amide from the primary amine and the carboxylic acid, followed by an intramolecular cyclization with the elimination of water.

A study detailed the synthesis of a series of these quinazolinone derivatives (V1-V8) by reacting this compound with different primary amines. researchgate.net

Table 1: Synthesis of 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones

| Product | Primary Amine Reactant |

|---|---|

| V1 | Amine A |

| V2 | Amine B |

| V3 | Amine C |

| V4 | Amine D |

| V5 | Amine E |

| V6 | Amine F |

| V7 | Amine G |

| V8 | Amine H |

The efficiency and outcome of cyclization reactions to form quinazolinones can be significantly influenced by the nature of substituents on the reacting partners. Research on related systems has shown that the position of substituents on the benzaldehyde (B42025) reactant in the cyclization-dehydrogenation step to form 2-aryl substituted quinazolinones has a strong impact on the reaction yield. researchgate.net For example, using 2-substituted benzaldehydes often results in poor yields or mixtures of products, in contrast to 3- and 4-substituted benzaldehydes. researchgate.net

In the context of this compound cyclization, the nature of the primary amine used would also be expected to affect the reaction rate and yield. Steric hindrance in bulkier primary amines could potentially lower the efficiency of the initial amide formation or the subsequent cyclization step. Furthermore, the electronic properties of the amine can influence its nucleophilicity, thereby affecting the rate of the initial attack on the carboxylic acid group. While the provided search results confirm the synthesis of various quinazolinones, a detailed quantitative analysis of substituent effects on the cyclization of this compound specifically is not available. researchgate.net However, kinetic studies on the alkaline-catalyzed cyclization of related 2-benzamidobenzamides have shown that the reaction rate is dependent on the substituents, with a Hammett ρ value of 0.67, indicating a modest sensitivity to electronic effects. lookchem.com

Modifications of the Amide Linkage

The amide bond in this compound is a key functional group that can be targeted for modification to generate structural analogs with potentially different chemical and biological properties. While the amide linkage is generally stable, it can undergo specific transformations.

Research into related salicylanilide (B1680751) structures indicates that the integrity and nature of the amide linker are often crucial for biological activity. For instance, studies on analogous compounds have shown that reversing the amide linkage (i.e., anilide vs. benzamide) can lead to a complete loss of specific activities. nih.gov Furthermore, replacing the amide with isosteres such as a thioamide or a sulfonamide represents a viable derivatization pathway. In some series, thioamide derivatives have been shown to retain or even slightly improve activity, whereas sulfonamide-linked compounds often result in a loss of activity. nih.gov

Another potential modification is the substitution of the amide proton. N-methylation of the amide linkage is a common synthetic step to explore the role of the hydrogen bond donor capacity of the amide NH group. acs.org In some inhibitor classes, masking this hydrogen bond donor with a methyl group can be tolerated without a loss of potency, while in other cases, it can lead to a significant reduction in activity, highlighting the specific steric and electronic requirements of the target. acs.org

Aromatic Ring Functionalization and Substitution Chemistry

The substituted benzene (B151609) ring of this compound possesses distinct sites for further functionalization, governed by the electronic effects of the existing substituents: the carboxylic acid, the benzamido group, and the chlorine atom.

Nucleophilic and Electrophilic Aromatic Substitution Potentials

The potential for electrophilic aromatic substitution on the benzoic acid ring is dictated by the combined directing effects of its three substituents.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. docbrown.info

Benzamido Group (-NHCOPh): This group is activating and an ortho-, para-director.

Chlorine Atom (-Cl): This is a deactivating group but is also an ortho-, para-director.

Considering the positions on the ring (C1-COOH, C2-NHCOPh, C5-Cl), the potential sites for electrophilic attack are C3, C4, and C6.

Position C3: Meta to the -COOH group and ortho to the -NHCOPh group.

Position C4: Ortho to the -Cl group.

Position C6: Para to the -NHCOPh group and ortho to the -Cl group.

The concerted effects suggest that positions C3 and C6 are the most likely sites for electrophilic attack, such as nitration or halogenation, due to the directing influence of the activating benzamido group. docbrown.info For example, nitration of benzoic acid itself yields primarily 3-nitrobenzoic acid. docbrown.info In related substituted benzoic acids, electrophilic substitution like nitration has been shown to be highly regioselective. scispace.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, primarily involving the displacement of the chloride ion at the C5 position. For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient, a condition favored by the electron-withdrawing nature of the adjacent carboxylic acid group. youtube.com Such reactions typically require strong nucleophiles and may proceed via an addition-elimination mechanism, potentially forming a Meisenheimer complex intermediate, or through a benzyne (B1209423) elimination-addition mechanism. youtube.commasterorganicchemistry.com The substitution of a chlorine atom on the ring by various nucleophiles is a documented transformation for related chloro-substituted benzoic acids.

Derivatization at Reactive Sites for Further Transformations

The functional groups of this compound serve as handles for a variety of derivatization reactions, most notably the synthesis of heterocyclic systems. A primary and well-documented transformation is its use as a precursor for quinazolinone derivatives. researchgate.netresearchgate.net This typically involves a cyclization reaction with primary amines, where the amino group of the amine attacks the carboxylic acid moiety, leading to the formation of the heterocyclic ring system. This reaction pathway underscores the utility of this compound as a key building block in medicinal chemistry.

The reaction sequence generally involves the initial synthesis of this compound from 2-amino-5-chlorobenzoic acid and benzoyl chloride. researchgate.netresearchgate.net The resulting intermediate is then cyclized with various primary amines to yield a library of 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones. researchgate.netresearchgate.net

The carboxylic acid group can also be derivatized through other standard transformations. For example, it can be converted into amides by reaction with amines in the presence of a coupling agent. ontosight.aiontosight.ai This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this starting material.

A summary of key derivatization reactions is presented below.

| Reactive Site | Reagent(s) | Product Type | Reference(s) |

| Carboxylic Acid & Amide | Primary Amines | 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones | researchgate.net, researchgate.net |

| Carboxylic Acid | Amines, Coupling Agent | 2-Benzamido-5-chloro-N-substituted-benzamides | ontosight.ai, ontosight.ai |

| Aromatic Ring (C5) | Nucleophiles | 5-substituted-2-benzamidobenzoic acids |

These pathways highlight the versatility of this compound as an intermediate in organic synthesis, particularly for generating complex molecules with potential pharmaceutical applications.

Computational Chemistry and Theoretical Investigations of 2 Benzamido 5 Chlorobenzoic Acid

Quantum Chemical Calculations

There is no published research containing data from DFT calculations on the electronic structure or optimized molecular geometry of 2-Benzamido-5-chlorobenzoic acid. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate parameters like bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

A comparative analysis using Hartree-Fock or semi-empirical methods for this compound has not been reported. These calculations would serve as a valuable comparison to DFT results, offering insights into the effects of electron correlation on the predicted properties of the molecule.

Prediction of Spectroscopic Parameters

There are no available studies that report predicted spectroscopic parameters (e.g., IR, UV-Vis, NMR Chemical Shifts) for this compound based on computational methods. This type of investigation would provide theoretical spectra that could aid in the analysis of experimental data.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

No MEP or Fukui function analyses have been published for this compound. These calculations would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing fundamental insights into its chemical reactivity.

Detailed mapping of the charge distribution and electrostatic potential of this compound is not available in the current body of scientific literature. An MEP map would visually represent the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic and nucleophilic attack.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-Covalent Interaction (NCI) analysis is a computational method that utilizes the electron density (ρ) and its derivatives to identify and visualize weak interactions in real space. nih.gov Based on the reduced density gradient (RDG), NCI plots can distinguish between stabilizing hydrogen bonds, weaker van der Waals forces, and destabilizing steric clashes. nih.govjussieu.fr This analysis is crucial for understanding the supramolecular chemistry of this compound, which possesses multiple functional groups capable of forming intricate hydrogen bonding networks.

The molecular structure of this compound, featuring carboxylic acid and benzamido moieties, facilitates the formation of both intramolecular and intermolecular hydrogen bonds. mdpi.com In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net It is highly probable that this compound follows this pattern, creating a stable R²₂(8) ring motif. researchgate.net

Furthermore, the amide group (-NHCO-) provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for further intermolecular connections. These can link the carboxylic acid dimers into extended chains or sheets. researchgate.net An intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the adjacent carboxyl group is also possible, which would influence the molecule's preferred conformation. The chlorine atom can participate in weaker C-Cl···π interactions, further stabilizing the crystal packing. researchgate.net

An NCI analysis would visualize these interactions as distinct isosurfaces:

Strong Hydrogen Bonds (O-H···O, N-H···O): These appear as strong, attractive interactions, characterized by large negative values of the electron density's second eigenvalue (sign(λ₂)ρ < 0). jussieu.fr In a 3D plot, they are typically represented by blue or green discs located between the donor and acceptor atoms.

Van der Waals Interactions: These weaker, delocalized forces, such as π-π stacking between the phenyl rings, would appear as broader, greenish surfaces with near-zero sign(λ₂)ρ values. jussieu.fr

Steric Repulsion: Unfavorable steric clashes, for instance within the core of the aromatic rings, are identified by large positive sign(λ₂)ρ values and are often colored in red. jussieu.fr

Table 1: Potential Hydrogen Bonding in this compound

| Interaction Type | Donor Group | Acceptor Group | Potential Network Role |

|---|---|---|---|

| Intermolecular | Carboxyl (-COOH) | Carboxyl (-COOH) | Forms stable dimeric structures. researchgate.net |

| Intermolecular | Amide (N-H) | Amide (C=O) | Links dimers into chains. |

| Intermolecular | Amide (N-H) | Carboxyl (C=O) | Cross-links adjacent molecules. |

| Intramolecular | Amide (N-H) | Carboxyl (C=O or OH) | Stabilizes molecular conformation. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. researchgate.netfrontiersin.org For this compound, MD simulations can map the potential energy surface as a function of its rotatable bonds, revealing the most stable conformations and the energy barriers for interconversion.

The primary degrees of freedom in this molecule are the rotations around the C-C bond connecting the carboxylic acid group and the C-N amide bond. The planarity and relative orientation of the two phenyl rings and the carboxylic acid group are determined by the dihedral angles associated with these bonds. MD simulations track the trajectories of atoms over time by solving Newton's equations of motion, allowing for the exploration of various conformational states accessible at a given temperature. frontiersin.org

Key analyses from an MD simulation would include:

Conformational Analysis: By monitoring the key dihedral angles over the simulation time, one can identify the most populated (lowest energy) conformational states. This helps determine whether the molecule prefers a planar or a twisted arrangement.

Root Mean Square Deviation (RMSD): This parameter is used to assess the stability of the simulation. A stable RMSD value over time indicates that the molecule has reached an equilibrium state in its conformational landscape. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are most flexible. For this compound, higher fluctuations would be expected for the terminal phenyl ring and the carboxylic acid group. frontiersin.org

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the conformational preferences and hydrogen bonding patterns of the molecule.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle (Atoms Defining the Angle) | Description of Rotation | Impact on Molecular Structure |

|---|---|---|

| O=C-C-C | Rotation of the carboxylic acid group relative to its phenyl ring. | Determines the orientation of the -COOH group and its ability to form intramolecular H-bonds. |

| C-C-N-C | Rotation around the amide bond's C-N axis. | Controls the relative orientation of the two aromatic rings (coplanar vs. twisted). |

| C-N-C=O | Rotation of the benzoyl group relative to the amide N-H. | Influences the overall planarity and steric hindrance of the molecule. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. mdpi.com This approach is valuable for predicting the properties of new or untested compounds based solely on their molecular structure.

The first step in a QSPR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For this compound, these descriptors can be grouped into several categories:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (e.g., Molecular Connectivity Indices): These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors depend on the spatial coordinates of the atoms and include information about the molecule's size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO/LUMO).

Table 3: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | Sum of the atomic weights of all atoms in the molecule (C₁₄H₁₀ClNO₃). |

| Topological | Wiener Index | Sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Electronic | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N); predicts transport properties. |

| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. researchgate.net |

| Quantum-Chemical | HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical reactivity and stability. |

Once a set of descriptors is calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links a selection of these descriptors to a specific property. mdpi.comnih.gov For this compound, QSPR models could predict non-biological properties such as melting point, boiling point, solubility, and chromatographic retention times.

Furthermore, descriptors related to electronic structure can be correlated with chemical reactivity. For instance, the rate of cyclization of this compound to form a quinazolinone could be correlated with descriptors like the partial charge on the carboxylic carbon, the LUMO energy, or the HOMO-LUMO gap. researchgate.net A successful QSPR model provides a predictive tool and offers insights into which structural features are most influential for a given property or reactivity trend. mdpi.com

Investigation of Reaction Mechanisms through Computational Pathways

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions at an atomic level. smu.edu By mapping the potential energy surface (PES), researchers can identify the lowest-energy path from reactants to products, characterizing all intermediates and transition states along the way. researchgate.net For this compound, a key reaction of interest is its cyclization with primary amines to yield quinazolinone derivatives. researchgate.netresearchgate.net

Using methods like Density Functional Theory (DFT), the mechanism of this transformation can be computationally modeled. The investigation would involve the following steps:

Geometry Optimization: The 3D structures of the reactant (this compound and an amine), proposed intermediates, transition states, and the final product (quinazolinone) are optimized to find their lowest energy conformations. smu.edu

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) for each elementary step of the reaction. A TS is a first-order saddle point on the PES, representing the maximum energy barrier for that step.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of each stationary point. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been found. smu.edu

By calculating the energies of all stationary points, a reaction energy profile can be constructed. This profile reveals the activation energy (Ea) for each step, allowing for the identification of the rate-determining step (the one with the highest energy barrier). This detailed mechanistic insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve product yield and selectivity.

Table 4: Hypothetical Computational Pathway for Quinazolinone Synthesis

| Reaction Step | Description | Computational Goal |

|---|---|---|

| 1. Amide Formation | Initial reaction between the carboxylic acid and a primary amine. | Locate the transition state for nucleophilic attack of the amine on the carboxyl carbon. |

| 2. Dehydration | Elimination of a water molecule from the tetrahedral intermediate. | Calculate the energy barrier for water loss to form an acyliminium intermediate. |

| 3. Intramolecular Cyclization | Ring-closing step where the benzamide (B126) nitrogen attacks the iminium carbon. | Determine the activation energy for the formation of the heterocyclic ring. |

| 4. Aromatization | Final proton transfer or elimination to form the stable aromatic quinazolinone ring. | Confirm that the final product is thermodynamically favored (lowest energy). |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Intermediate in Organic Synthesis

The structural characteristics of 2-benzamido-5-chlorobenzoic acid make it a strategic component in multistep organic synthesis, where precise control over molecular architecture is essential.

As a bifunctional molecule, this compound offers two primary reaction sites: the carboxylic acid group and the aromatic ring, which can be further functionalized. The benzamido group protects the amino functionality of the parent compound, 2-amino-5-chlorobenzoic acid, allowing chemists to selectively perform reactions at other positions on the molecule. This protective role is crucial when constructing complex pharmaceuticals or other intricate organic structures, preventing unwanted side reactions and ensuring the desired molecular framework is assembled correctly.

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often for specialized applications. This compound functions as a precursor in the synthesis of such high-value compounds. Its derivatives are integral to creating molecules with specific biological or material properties. The synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and specialty chemicals, can utilize intermediates derived from this and related anthranilic acids.

Role in Agrochemicals and Dyes Synthesis (as a building block)

The parent compound, 2-amino-5-chlorobenzoic acid, is widely used as an intermediate in the production of agrochemicals and dyes. chemimpex.comanshulchemicals.com The benzamido derivative follows a similar path, acting as a protected building block in the synthesis of these products.

While specific public-domain data on the direct use of this compound in Rynaxypyr (chlorantraniliprole) synthesis is limited, its structural motifs are highly relevant. The broader class of substituted anthranilic acid derivatives is fundamental to the creation of diamide (B1670390) insecticides, a major class of modern crop protection agents. For instance, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate for the insecticide chlorantraniliprole. These compounds undergo a series of reactions to form the final complex insecticidal molecule. The benzamido group in this compound can serve as a protecting group during the synthesis of analogous complex structures, which is a common strategy in agrochemical process development.

Substituted aminobenzoic acids are established precursors in the synthesis of various classes of dyes. chemimpex.comguidechem.com The chromophoric properties of the resulting molecules are influenced by the specific substituents on the aromatic ring. 2-Amino-5-chlorobenzoic acid, the precursor to the title compound, is utilized as an intermediate for dyestuffs. mallakchemicals.com The benzamido derivative can be employed in syntheses where the amino group needs to be temporarily masked while other transformations are carried out, ultimately leading to the formation of specialized dyes and pigments.

Applications in Polymer Chemistry

There is limited specific information in the public domain regarding the direct application of this compound in polymer chemistry. However, related aromatic amino acids and their derivatives can be used as monomers or additives in the synthesis of specialty polymers. It is plausible that this compound could be investigated for creating polymers with enhanced thermal stability or specific chemical resistance due to its aromatic and chlorinated nature, although documented industrial use is not prevalent.

Table 2: Summary of Applications

| Field | Application | Role of Compound |

|---|---|---|

| Organic Synthesis | Complex Molecule Synthesis | Protected Building Block |

| Fine Chemicals | Specialty Chemical Production | Precursor |

| Agrochemicals | Insecticide Synthesis | Intermediate Building Block |

Monomer or Intermediate for Polymer Synthesis with Tailored Properties

This compound serves as a potential monomer or a critical intermediate for the synthesis of advanced polymers, particularly aromatic polyamides. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. mdpi.comdntb.gov.ua The synthesis typically involves polycondensation reactions between diamines and dicarboxylic acids. researchgate.net

By incorporating this compound into a polymer backbone, chemists can precisely tailor the final properties of the material. The rigid aromatic rings inherent in the molecule's structure contribute to chain stiffness, while the benzamido side group and chlorine atom offer sites for further functionalization and influence intermolecular interactions. This allows for the design of polymers with controlled solubility, thermal behavior, and mechanical resilience. Aromatic polyamides containing unique structural elements are often synthesized through direct phosphorylation polycondensation methods to achieve high yields and molecular weights. elsevierpure.com

Influence on Polymer Thermal Stability and Mechanical Strength

The incorporation of this compound into a polymer matrix is expected to significantly enhance its thermal and mechanical properties.

Mechanical Strength: The mechanical properties of polymers are governed by the strength of their intermolecular forces. The amide (-CONH-) linkages in polyamides are pivotal for creating strong hydrogen bonds between polymer chains. These interactions act as physical cross-links, effectively holding the chains together and resulting in high tensile strength and modulus. harvard.edunih.gov The bulky benzamido side group could also influence chain packing, potentially creating a more amorphous structure that could enhance toughness and processability.

Table 1: Typical Thermal Properties of Functional Aromatic Polyamides This table presents data for analogous polymer systems to illustrate the expected performance.

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Source |

|---|---|---|---|

| Fluorine-containing Polyamides | 189 - 214 °C | 475 - 483 °C | mdpi.com |

| Polyamides with Benzonorbornane Units | 176 - 212 °C | > 450 °C | elsevierpure.com |

| Polyamides with Triphenylamine Groups | > 350 °C | > 450 °C | mdpi.com |

Crystallography and Solid-State Chemistry

The study of how molecules arrange themselves in a solid, crystalline state provides deep insights into their intrinsic properties. This compound's combination of functional groups facilitates a rich and complex solid-state chemistry.

Investigations of Crystal Packing and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly documented, a detailed analysis can be inferred from its close isomer, 2-(4-chlorobenzamido)benzoic acid. nih.gov The crystal packing in such molecules is dominated by a network of strong intermolecular interactions.

The most prominent of these is the hydrogen bonding between carboxylic acid groups, which leads to the formation of centrosymmetric dimeric aggregates. nih.gov This is a classic and highly stable arrangement known as an R²₂(8) synthon. Additionally, an intramolecular hydrogen bond is likely to form between the amide N-H group and the oxygen of the ortho-carboxy substituent, creating a stable six-membered ring loop known as an S(6) motif. nih.gov Other potential interactions include π-π stacking from the aromatic rings and weaker halogen bonds involving the chlorine atom. rsc.org These combined forces dictate the precise three-dimensional arrangement of the molecules in the crystal lattice.

Table 2: Predicted Crystallographic Interactions for this compound (Based on the analysis of its isomer, 2-(4-chlorobenzamido)benzoic acid)

| Interaction Type | Donor | Acceptor | Typical Synthon/Motif | Source |

|---|---|---|---|---|

| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Centrosymmetric Dimer {⋯HOC=O}₂ | nih.gov |

| Intramolecular Hydrogen Bond | Amide (-NH) | Carboxylic Acid (C=O) | S(6) loop | nih.gov |

| Other Potential Interactions | Aromatic C-H | Aromatic Ring (π-system) | π-π stacking | researchgate.net |

| Halogen Bond | C-Cl | Electronegative atom (O, N) | C-Cl⋯O/N | rsc.org |

Potential for Co-crystallization and Polymorphism Studies

The structural features of this compound make it a prime candidate for studies in polymorphism and co-crystallization, two key areas of crystal engineering.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal form. This phenomenon often arises from different possible arrangements of intermolecular hydrogen bonds or variations in molecular conformation. researchgate.netrsc.org Simple molecules like benzamide (B126) are known to exhibit rich polymorphism due to the interplay between hydrogen bonding and π-stacking modes. researchgate.net Given the conformational flexibility of the benzamido group and the multiple hydrogen bonding sites in this compound, it is highly probable that it can form multiple polymorphs under different crystallization conditions.

Co-crystallization: Co-crystals are multi-component solids where different molecules are held together in the same crystal lattice through non-covalent interactions. The robust carboxylic acid group in this compound makes it an excellent component for forming co-crystals with other molecules (coformers) that possess complementary hydrogen bond acceptor sites, such as pyridines or other amides. nih.govgoogle.com This allows for the fine-tuning of physicochemical properties like solubility and stability without altering the chemical nature of the molecule itself.

Table 3: Potential Co-formers and Expected Supramolecular Synthons

| Co-former Functional Group | Example Co-former | Expected Hydrogen Bond Synthon |

|---|---|---|

| Pyridine | Isonicotinamide | Acid-Pyridine (O-H···N) |

| Carboxylic Acid | Benzoic Acid | Acid-Acid (O-H···O) |

| Amide | Benzamide | Acid-Amide (O-H···O=C) |

| Alcohol | Phenol | Acid-Alcohol (O-H···O) |

Future Perspectives and Emerging Research Avenues for 2 Benzamido 5 Chlorobenzoic Acid

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Traditional methods for synthesizing 2-Benzamido-5-chlorobenzoic acid and its precursors often involve harsh conditions and generate significant waste, such as iron sludge from nitro group reduction. Future research will prioritize the development of more environmentally benign protocols.

Key areas of development include:

Alternative Solvents and Reaction Media: Moving away from conventional organic solvents, research is exploring the use of greener alternatives like polyethylene (B3416737) glycol (PEG) in water mixtures. These systems can offer high yields and allow for catalyst recycling. rsc.org

Waste Reduction: Catalytic hydrogenation is a cleaner alternative to methods like iron-acetic acid reduction for the amine synthesis step, as it avoids the production of large quantities of metal waste.

| Method | Advantages | Limitations/Drawbacks | Source |

|---|---|---|---|

| Nitration/Iron-Mediated Reduction | High regioselectivity, scalable, economical | Generates significant iron oxide sludge, requiring waste management | |

| Catalytic Hydrogenation | Cleaner profile, no metal waste, aligns with green chemistry principles | Requires high-pressure reactors and specialized equipment | |

| Sodium Hypochlorite Chlorination | Eco-friendlier alternative for chlorination steps | Requires sub-zero temperatures to control reactivity | google.com |

| One-Pot Multi-Step Synthesis | Higher overall yield, shorter reaction time, milder conditions, environmentally friendly | Requires extensive optimization to control regioselectivity | sioc-journal.cnsioc-journal.cn |

Exploration of Novel Catalytic Approaches for Derivatization

The derivatization of this compound is key to unlocking its full potential in medicinal chemistry and materials science. ontosight.ai Novel catalytic systems offer precise control over chemical transformations, enabling the synthesis of complex molecules with high efficiency.

Future research is focused on:

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura coupling can be employed to substitute the chlorine atom, introducing new aromatic substituents and creating a diverse library of derivatives. Computational studies on related benzamides show that palladium catalysis can be used for complex annulations via C-H bond activation. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown promise in the annulation of amides with alkynes to form isoquinolinones, a reaction type that could be adapted for the cyclization of this compound derivatives. rsc.orgrsc.org These catalysts can operate under moderate conditions and are often recyclable. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are inexpensive and have been used for C-H functionalization and C-N bond formation, presenting a cost-effective option for creating novel derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and control over reaction parameters. For the multi-step synthesis of compounds like this compound, which may involve hazardous intermediates or extreme conditions, flow chemistry is a transformative technology. nih.gov

Enhanced Safety: Hazardous reactions, such as nitration using strongly acidic mixtures, can be performed more safely in small-volume continuous flow reactors, minimizing the risk associated with large-scale batch processes. nih.gov

Process Control and Scalability: Flow reactors allow for precise control over temperature, pressure, and reaction time. Microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes, can be integrated into flow setups to further enhance efficiency. univpancasila.ac.id This integration facilitates easier scaling from laboratory research to industrial production.

Automated Platforms: Coupling flow chemistry with automated platforms enables high-throughput synthesis and screening of derivatives. This allows for the rapid exploration of a wide chemical space to identify molecules with desired properties.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimization and control. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable. fu-berlin.de

Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FTIR), NMR spectroscopy, and UV-Raman spectroscopy can be integrated directly into reaction setups (including flow reactors) to track the formation of intermediates and products in real time. nih.govoxinst.com

Resolving Data Discrepancies: For ensuring the accuracy of characterization, cross-validation using multiple techniques such as IR, NMR, and high-resolution mass spectrometry is essential to resolve any inconsistencies in spectral data.

Mechanistic Insights: In-situ monitoring provides valuable data for elucidating reaction mechanisms. For instance, monitoring photocatalytic reactions can help identify transient intermediates and understand complex catalytic cycles, which is crucial for developing novel synthetic methods. fu-berlin.de Techniques like synchrotron powder X-ray diffraction and Raman spectroscopy have been used to monitor mechanochemical reactions in real-time. acs.org

Synergistic Application of Experimental and Computational Methods for Predictive Design

The integration of computational chemistry with experimental synthesis provides a powerful tool for designing novel molecules and predicting their properties. researchgate.netnih.gov This synergy accelerates the discovery process by focusing laboratory efforts on the most promising candidates.

Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, understand site-selectivity in catalytic reactions, and predict the most favorable reaction pathways. researchgate.net For example, computational studies on palladium-catalyzed annulation of benzamides have provided insights into the C-H activation steps that control the reaction's outcome. researchgate.net

Virtual Screening and Molecular Dynamics: For drug discovery applications, computational methods like molecular dynamics simulations can predict how derivatives of this compound might bind to biological targets. sciforum.net This allows for the in-silico screening of large virtual libraries before committing to synthetic work.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can correlate the structural features of synthesized derivatives with their biological activity. For derivatives of 2-chlorobenzoic acid, QSAR has revealed that topological parameters are key governors of antimicrobial activity, providing a predictive model for designing more potent agents. nih.gov

| Methodology | Application Area | Key Insights Provided | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Predicts reaction pathways and site-selectivity in catalytic C-H activation. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Drug Discovery | Analyzes protein-ligand interactions and confirms binding predictions. | sciforum.net |

| In-Situ FTIR/NMR/Raman | Reaction Monitoring | Tracks formation of intermediates and products in real-time for process optimization. | nih.govoxinst.com |

| QSAR | Predictive Biology | Correlates chemical structure with biological activity to guide derivative design. | nih.gov |

Expansion into New Areas of Material Science and Chemical Technology

The unique chemical structure of this compound, featuring carboxylic acid, amide, and chloro-substituted aromatic functionalities, makes it a versatile building block for new materials. chemimpex.com

Coordination Polymers and Complexes: The compound can act as a ligand to form coordination complexes with transition metals. A dodecanuclear nickel complex has been synthesized, demonstrating unique structural and photophysical properties, highlighting its potential in creating materials for catalysis or optics. Similarly, the related N-salicylidene-2-amino-5-chlorobenzoic acid has been used to create heterometallic 3d/4f-metal clusters with interesting magnetic properties. acs.org

Functional Polymers: Its structure can be incorporated into polymer backbones to enhance properties like thermal stability and chemical resistance. chemimpex.com The presence of the halogen atom and polar groups can facilitate specific interactions within polymer matrices.

Advanced Organic Synthesis: As an intermediate, it is a key starting point for synthesizing complex heterocyclic systems, such as quinazolinones, which are important scaffolds in medicinal chemistry. researchgate.net The reactivity of its functional groups allows for a wide range of chemical transformations, making it a valuable platform for developing new chemical technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzamido-5-chlorobenzoic acid, and how can purity be maximized?

- Methodology : Begin with a nucleophilic acyl substitution reaction between 5-chlorosalicylic acid derivatives and benzoyl chloride. Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purify via recrystallization in ethanol/water mixtures, and validate purity via HPLC (≥98% by area normalization) .

- Key Data : Melting point ranges (e.g., 210–215°C for analogous compounds) and retention times in reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) can serve as benchmarks .

Q. Which chromatographic techniques are most effective for isolating this compound from reaction byproducts?

- Methodology : Use preparative thin-layer chromatography (TLC) with silica gel GF254 and a chloroform:methanol (9:1) solvent system for initial separation. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. For complex mixtures, gradient elution (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid) improves resolution .

Q. How can structural confirmation be achieved using spectroscopic methods?

- Methodology :

- IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹ for benzamide), N-H bend (~1540 cm⁻¹), and O-H stretch (~2500–3300 cm⁻¹ for benzoic acid) .

- NMR : In DMSO-d₆, expect signals at δ 12.5 ppm (broad, COOH), δ 8.0–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

Advanced Research Questions

Q. How can discrepancies in reported spectral data for this compound be resolved?

- Methodology : Cross-validate using multiple techniques (e.g., IR, NMR, and high-resolution mass spectrometry). For NMR inconsistencies, ensure deuterated solvent purity and internal calibration (e.g., TMS at 0 ppm). Compare with structurally similar compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to identify substituent-specific shifts .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in neurological models?

- Methodology :

- In vitro : Test dopamine D2 and serotonin 5-HT3 receptor binding affinity using competitive radioligand assays (e.g., [³H]spiperone for D2, [³H]GR65630 for 5-HT3). IC₅₀ values <10 μM suggest therapeutic potential .

- In vivo : Administer in rodent models of emesis or anxiety, using dose ranges of 1–50 mg/kg (intraperitoneal). Monitor behavioral responses and plasma pharmacokinetics via LC-MS/MS .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.